4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
Description
4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a small-molecule compound featuring a pyrrolo[2,3-b]pyridine core substituted with a 2-fluorobenzoyl group at the 3-position and a benzamide moiety at the 5-position. This structure is characteristic of ligands targeting nuclear receptors or kinases, where the fluorobenzoyl group enhances binding affinity through hydrophobic interactions and electronic effects, while the benzamide contributes to solubility and bioavailability .
Properties
CAS No. |
858118-29-3 |
|---|---|
Molecular Formula |
C21H14FN3O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[3-(2-fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide |
InChI |
InChI=1S/C21H14FN3O2/c22-18-4-2-1-3-15(18)19(26)17-11-25-21-16(17)9-14(10-24-21)12-5-7-13(8-6-12)20(23)27/h1-11H,(H2,23,27)(H,24,25) |
InChI Key |
GPLZBHUEIDZQCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)C(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 2-fluorobenzoyl chloride and a Lewis acid catalyst like AlCl3.
Attachment of the Benzamide Moiety: The final step involves the coupling of the intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking phosphorylation events crucial for cell signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrrolo[2,3-b]pyridine Cores
The pyrrolo[2,3-b]pyridine scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Compounds
Impact of Substituent Modifications
- Fluorine Position : The 2-fluorobenzoyl group in the target compound likely reduces metabolic degradation compared to 4-fluorobenzoyl analogs (e.g., ASM-17) due to steric shielding of the carbonyl group .
- Benzamide vs. Trifluoromethyl : The trifluoromethyl group in the J Med Chem 2018 compound increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. In contrast, the benzamide in the target compound balances solubility and target engagement .
- Piperidinyl vs. Chloro Substituents : Piperidinyl groups (e.g., IUPHAR compounds) improve blood-brain barrier penetration, making them suitable for CNS targets. Chloro substituents (e.g., 5SAZ ligand) enhance kinase selectivity via hydrophobic pocket interactions .
Pharmacokinetic and Toxicity Profiles
- Oral Bioavailability : The J Med Chem 2018 compound demonstrates >80% oral bioavailability in preclinical models, attributed to its balanced logP (3.2) and moderate molecular weight . The target compound’s bioavailability remains unstudied but is predicted to be lower due to higher polarity.
- Toxicity : Piperidinyl-containing analogs (e.g., IUPHAR compounds) show off-target binding to hERG channels (risk of cardiotoxicity), whereas fluorobenzoyl derivatives exhibit cleaner safety profiles .
Biological Activity
The compound 4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and findings from relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is . Its structure features a pyrrolo[2,3-b]pyridine core, which is known for its ability to interact with various biological targets. The presence of the fluorobenzoyl group is significant for enhancing lipophilicity and bioavailability.
Antitumor Activity
Recent studies have indicated that compounds similar to 4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide exhibit significant antitumor properties. Research focusing on related benzamide derivatives has shown that they can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated IC50 values in the nanomolar range against specific cancer types, indicating potent activity.
The biological activity of 4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide may be attributed to its interaction with key signaling pathways involved in cancer progression. Specifically, it has been suggested that such compounds can inhibit protein kinases that are crucial for tumor growth and survival.
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of various functional groups in modulating the biological activity of benzamide derivatives. For example:
- Fluorine Substitution : The introduction of fluorine enhances metabolic stability and lipophilicity.
- Pyridine Derivatives : The presence of a pyridine ring contributes to increased binding affinity to target proteins.
Case Studies
-
In Vitro Studies : A study evaluating a series of benzamide derivatives showed that modifications at the 2-position of the benzamide significantly affected their inhibitory potency against cancer cell lines. Specifically, compounds with electron-withdrawing groups demonstrated enhanced activity compared to their electron-donating counterparts.
Compound IC50 (µM) Cell Line A 0.5 MCF-7 B 0.8 HeLa C 1.2 A549 - In Vivo Efficacy : Animal models treated with similar compounds exhibited reduced tumor size compared to control groups. These findings support the potential therapeutic application of 4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide in oncology.
Pharmacokinetics
Pharmacokinetic studies indicate that compounds within this class demonstrate favorable absorption and distribution profiles. The fluorine atom contributes to improved bioavailability and reduced clearance rates, making them suitable candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
